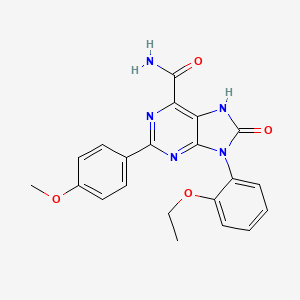

9-(2-ethoxyphenyl)-2-(4-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Description

9-(2-ethoxyphenyl)-2-(4-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a purine core, which is a fundamental structure in many biologically active molecules, including nucleotides and certain pharmaceuticals.

Properties

IUPAC Name |

9-(2-ethoxyphenyl)-2-(4-methoxyphenyl)-8-oxo-7H-purine-6-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N5O4/c1-3-30-15-7-5-4-6-14(15)26-20-17(24-21(26)28)16(18(22)27)23-19(25-20)12-8-10-13(29-2)11-9-12/h4-11H,3H2,1-2H3,(H2,22,27)(H,24,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIDLXNNRWISIHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC=C(C=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(2-ethoxyphenyl)-2-(4-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide typically involves multi-step organic reactions. The initial steps often include the formation of the purine core, followed by the introduction of the ethoxyphenyl and methoxyphenyl groups through substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to streamline the process and reduce waste.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy and methoxy groups, leading to the formation of corresponding aldehydes or acids.

Reduction: Reduction reactions can target the oxo group in the purine ring, potentially converting it to a hydroxyl group.

Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under controlled conditions to achieve desired substitutions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C21H19N5O4

- Molecular Weight : 405.4 g/mol

- IUPAC Name : 9-(2-ethoxyphenyl)-2-(4-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

The compound features a purine core, which is fundamental in many biologically active molecules, including nucleotides and pharmaceuticals. Its structure allows for various modifications, enhancing its versatility as a building block in organic synthesis.

Chemistry

In synthetic chemistry, this compound serves as a valuable intermediate for developing more complex molecules. Its ability to undergo various chemical reactions makes it suitable for synthesizing derivatives that could have enhanced or novel properties.

Biology

The purine structure of this compound is crucial for biological applications. It may interact with enzymes and receptors, making it relevant for studying biochemical pathways. Research has indicated that compounds with similar structures can influence cellular processes, potentially leading to the discovery of new biological mechanisms.

Medicine

Given its structural similarities to known pharmaceuticals, this compound shows promise in medicinal chemistry. It could be explored for its therapeutic potential in treating diseases linked to purine metabolism or as an anti-cancer agent. Early studies suggest that it may inhibit tumor cell proliferation and exhibit antiviral properties.

Research highlights the following biological activities associated with this compound:

- Antiviral Activity : Preliminary studies indicate that this compound may exhibit antiviral properties against viruses such as herpes simplex virus types 1 and 2. Its activity is notable at concentrations lower than those required for traditional antiviral drugs like acyclovir .

- Anticancer Properties : The compound has been shown to inhibit the growth of various cancer cell lines in vitro. Structure-activity relationship (SAR) analyses suggest that modifications to the purine ring can enhance its cytotoxicity against specific tumors.

- Anti-inflammatory Effects : Research indicates potential anti-inflammatory properties, with studies demonstrating inhibition of cyclooxygenase (COX) enzymes, which are critical in inflammation pathways .

Case Study 1: Antiviral Efficacy

A comparative study tested the antiviral efficacy of this compound against herpes simplex virus. Results revealed significant antiviral activity at lower concentrations compared to acyclovir, suggesting its potential as an alternative therapeutic agent in viral infections.

Case Study 2: Anticancer Activity

In vitro studies focused on ovarian cancer cells demonstrated that this compound effectively inhibited cell growth with an IC50 value significantly lower than standard chemotherapeutic agents. This finding underscores its potential for further development in cancer treatment.

Case Study 3: Anti-inflammatory Mechanisms

Investigations into the anti-inflammatory effects showed that this compound inhibited pro-inflammatory cytokine expression in macrophages stimulated by lipopolysaccharides (LPS). This suggests mechanisms by which the compound could alleviate inflammatory responses in various conditions.

Mechanism of Action

The mechanism of action for this compound would likely involve interactions with specific molecular targets, such as enzymes or receptors. The purine core can mimic natural substrates, potentially inhibiting or activating biological pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Caffeine: Another purine derivative with stimulant properties.

Theobromine: Found in chocolate, similar in structure but with different biological effects.

Allopurinol: Used to treat gout by inhibiting xanthine oxidase, an enzyme involved in purine metabolism.

Uniqueness

What sets 9-(2-ethoxyphenyl)-2-(4-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide apart is its specific substitution pattern, which may confer unique chemical reactivity and biological activity

Biological Activity

The compound 9-(2-ethoxyphenyl)-2-(4-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a purine derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound's molecular formula is , and it features a complex structure characterized by a purine ring system substituted with ethoxy and methoxy phenyl groups. This structural configuration is believed to contribute to its biological activity.

Research indicates that this compound exhibits several biological activities, primarily through the following mechanisms:

- Inhibition of Enzymatic Activity : It has been shown to inhibit xanthine oxidase (XOD), an enzyme involved in uric acid metabolism. This inhibition can lead to decreased levels of uric acid in the blood, potentially benefiting conditions like gout and hyperuricemia .

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways by reducing the production of pro-inflammatory cytokines such as IL-1β and TNF-α. This suggests a role in managing inflammatory diseases .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Xanthine Oxidase Inhibition | Decreased uric acid production | |

| Anti-inflammatory | Reduced IL-1β and TNF-α levels | |

| Cytotoxicity | Induced apoptosis in cancer cell lines |

Case Studies

- Gout Management : A study investigated the effects of this compound on patients with gout. The results indicated significant reductions in serum uric acid levels and improvements in symptoms associated with gout flares. This suggests its potential as a therapeutic agent for managing hyperuricemia .

- Cancer Research : In vitro studies demonstrated that the compound exhibited cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest, highlighting its potential as an anticancer agent .

- Inflammatory Diseases : In animal models of inflammation, treatment with the compound resulted in decreased levels of inflammatory markers and improved overall health metrics, suggesting its utility in treating chronic inflammatory conditions .

Q & A

Q. What are the recommended synthetic routes and characterization methods for this compound?

The synthesis typically involves multi-step reactions, starting with the condensation of substituted phenyl precursors with purine scaffolds. For example, highlights the use of spirocyclic intermediates and heterocyclic amines in analogous purine derivatives. Key steps include:

- Condensation reactions under reflux with catalysts like morpholine or pyrrolidine.

- Cyclization using acid/base conditions to form the purine core.

- Purification via column chromatography or recrystallization.

Characterization employs:

- Melting point analysis to assess purity.

- Elemental analysis (CHNS) to confirm stoichiometry.

- Spectroscopic techniques :

- IR spectroscopy for functional group identification (e.g., carbonyl at ~1700 cm⁻¹) .

- UV-Vis spectroscopy to study π→π* transitions in aromatic systems .

Q. How can researchers optimize reaction conditions for improved yield?

Statistical experimental design methods, such as factorial design ( ) or response surface methodology (), are critical. Steps include:

- Screening variables (temperature, solvent, catalyst) to identify critical factors.

- Central composite design (CCD) to model interactions between variables.

- ANOVA analysis to validate significance.

For example, emphasizes reducing trial-and-error by combining computational pathfinding (e.g., quantum chemical calculations) with targeted experiments .

Advanced Research Questions

Q. What computational strategies are used to predict reaction pathways and intermediates?

Advanced approaches integrate:

- Quantum mechanical calculations (e.g., DFT) to map potential energy surfaces and transition states ().

- Machine learning (ML) models trained on reaction databases to predict feasible pathways ().

- Hybrid workflows where computational results (e.g., activation energies) guide experimental validation (). For instance, ICReDD’s methodology combines reaction path searches with experimental feedback loops .

Q. How can contradictions in spectroscopic or crystallographic data be resolved?

Discrepancies often arise from polymorphism or solvent effects. Strategies include:

Q. What methodologies are used to study the compound’s reaction mechanisms?

Mechanistic studies employ:

Q. How can AI enhance the design of derivatives with targeted properties?

AI-driven workflows ( ) involve:

- Generative models (e.g., GANs) to propose novel analogs.

- QSAR modeling to correlate structural features (e.g., substituent electronegativity) with bioactivity.

- Automated high-throughput screening (HTS) coupled with robotic synthesis platforms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.